2-Ethylhexylamine Hydrobromide
Overview
Description
- 2-Ethylhexylamine Hydrobromide (CAS RN: 88358-65-0) is a chemical compound with the following synonyms:
- 2-エチルヘキシルアミン臭化水素酸塩
- 1-Amino-2-ethylhexane Hydrobromide
- Octylamine Hydrobromide
- It appears as a white to almost white powder or crystals.
- The molecular formula is C8H19N·HBr , and its molecular weight is 210.16 g/mol .
- It is commonly used as a building block in organic synthesis and as a solubility-enhancing reagent.
Synthesis Analysis
- The synthesis of 2-Ethylhexylamine Hydrobromide involves the reaction of 2-ethylhexylamine with hydrobromic acid.
Molecular Structure Analysis
- The compound’s molecular structure consists of an ethylhexylamine group (C8H19N) attached to a hydrobromide ion (HBr).
Chemical Reactions Analysis
- Specific chemical reactions involving this compound would depend on its application and context. However, it can participate in typical amine reactions.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Appearance : White to almost white powder or crystals
- Purity : >98.0% (T) by argentometric titration
- Avoidance Conditions : Keep away from moisture (hygroscopic)
Scientific Research Applications
Synthesis and Metal Chelating Effects
- A study focused on the synthesis of some tetrahydropyrimidine-5-carboxylates to explore their metal chelating effects and inhibition profiles against various enzymes. Although this research does not directly mention 2-Ethylhexylamine Hydrobromide, it demonstrates the broader chemical research interest in synthesizing compounds for metal interaction studies, which could be relevant to the compound (Sujayev et al., 2016).
Recovery of Hydrochloric Acid and Metals
- Research on the optimal use of tris-2-ethylhexylamine to recover hydrochloric acid and metals from leach solutions illustrates the utility of similar compounds in recycling and purification processes. This application suggests a potential area where 2-Ethylhexylamine Hydrobromide could be useful, particularly in the extraction or recovery of specific chemicals or metals from complex mixtures (Kesieme et al., 2018).
Catalytic and Synthetic Applications
- Another study elaborates on the Pd-catalyzed O-arylation of ethyl acetohydroximate for the synthesis of O-arylhydroxylamines and substituted benzofurans. This research underscores the role of catalytic processes in organic synthesis, potentially implicating 2-Ethylhexylamine Hydrobromide in similar catalytic or synthetic roles (Maimone & Buchwald, 2010).
Environmental and Analytical Chemistry
- The study on the recovery of sulphuric acid from waste and process solutions using solvent extraction, where tris-2-ethylhexylamine (TEHA) was selected for its high acid extraction and ease in stripping, presents a direct application in environmental chemistry. Though not specific to 2-Ethylhexylamine Hydrobromide, it reflects the potential of amines in environmental applications, possibly suggesting areas where the compound could be applied (Kesieme et al., 2013).
Polymer and Material Science
- Research on pH- and temperature-responsive hydrogels from crosslinked triblock copolymers provides insight into the development of smart materials. While not directly related to 2-Ethylhexylamine Hydrobromide, this study highlights the importance of chemical functionality in the development of responsive materials, which could be an area of interest for applying the compound (Xu, Kang, & Neoh, 2006).
Safety And Hazards
Avoid contact with skin and eyes, and ensure adequate ventilation.
Future Directions
- Research on the compound’s applications, potential derivatives, and optimization of synthesis conditions could be explored further.
Please note that the latest storage conditions are available on the manufacturer’s website1. If you need further details or have additional questions, feel free to ask!
properties
IUPAC Name |
2-ethylhexan-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BrH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEXAFDXOFZFGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622703 | |
Record name | 2-Ethylhexan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexylamine Hydrobromide | |
CAS RN |
88358-65-0 | |
Record name | 1-Hexanamine, 2-ethyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88358-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexanamine, 2-ethyl-, hydrobromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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